molecular formula C17H13ClFN3O B10893092 4-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide

4-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide

Cat. No.: B10893092
M. Wt: 329.8 g/mol
InChI Key: FLCOOLATSNGJQW-UHFFFAOYSA-N
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Description

4-Chloro-N~1~-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group at the 4-position of the benzamide ring and a fluorobenzyl group attached to a pyrazole ring. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N~1~-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Fluorobenzyl Group: The 3-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Benzamide: The final step involves the reaction of the substituted pyrazole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N~1~-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

4-Chloro-N~1~-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N~1~-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target proteins, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N~1~-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]benzamide
  • 4-Chloro-N~1~-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]benzamide
  • 4-Chloro-N~1~-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide

Uniqueness

4-Chloro-N~1~-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H13ClFN3O

Molecular Weight

329.8 g/mol

IUPAC Name

4-chloro-N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]benzamide

InChI

InChI=1S/C17H13ClFN3O/c18-14-6-4-13(5-7-14)17(23)20-16-8-9-22(21-16)11-12-2-1-3-15(19)10-12/h1-10H,11H2,(H,20,21,23)

InChI Key

FLCOOLATSNGJQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC(=N2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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